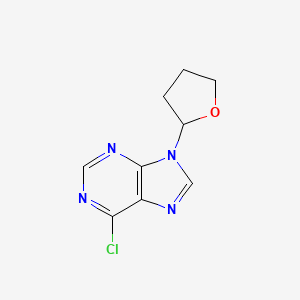
6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine
Overview
Description
6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position and a tetrahydrofuran ring attached to the 9th position of the purine structure. Purine derivatives are known for their significant biological activities and are widely studied in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine typically involves the nucleophilic substitution of 6-chloropurine with tetrahydrofuran. One common method starts with 2-amino-6-chloropurine, which undergoes a reaction with tetrafluoroboric acid in the presence of sodium nitrate aqueous solution . This intermediate is then reacted with 3,4-dihydro-2H-pyran or 2,3-dihydrofuran to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow biocatalysis. This method involves the use of lipase TL IM from Thermomyces lanuginosus as a catalyst, which allows for efficient and rapid synthesis under mild conditions . The continuous flow process offers advantages such as high yields, green solvents, and reusable biocatalysts, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various amine derivatives of this compound, which exhibit different biological activities .
Scientific Research Applications
6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. In plants, the compound acts as a cytokinin analog, binding to cytokinin receptors and activating cytokinin signaling pathways. This leads to various physiological responses, including cell division, shoot formation, and delayed senescence
Comparison with Similar Compounds
Similar Compounds
2-fluoro-6-chloro-9-(tetrahydrofuran-2-yl)purine: This compound is similar in structure but contains a fluorine atom instead of a chlorine atom at the 6th position.
6-benzylamino-9-(tetrahydrofuran-2-yl)purine: This derivative has a benzylamino group at the 6th position, which imparts different biological activities.
Uniqueness
6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of the chlorine atom and the tetrahydrofuran ring contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-9-(oxolan-2-yl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLOJGFANYZRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=NC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286281 | |
| Record name | 6-Chloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91366-99-3 | |
| Record name | 9-Tetrahydrofuryl-6-CP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-(oxolan-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


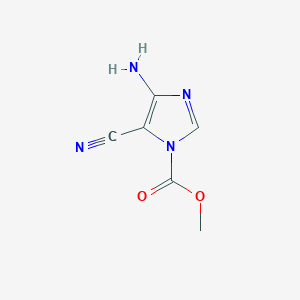
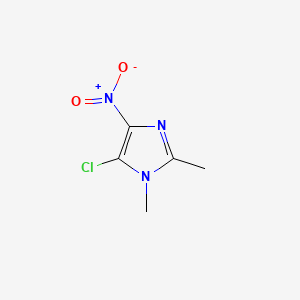
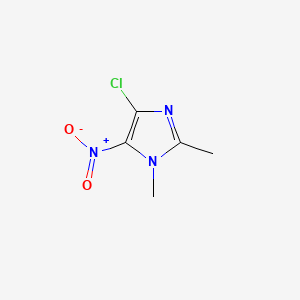
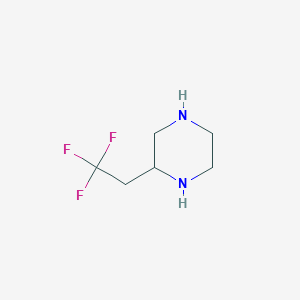
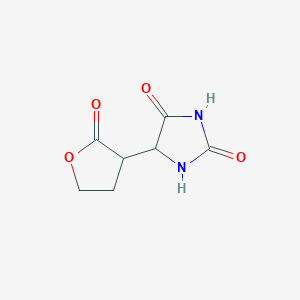

![3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine](/img/structure/B3361097.png)
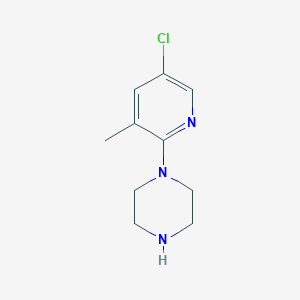
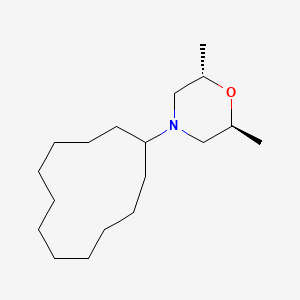


![4-Nitrobenzo[C]cinnoline](/img/structure/B3361127.png)


